molecular formula C7H9NO3 B1147459 (S)-2-Amino-3-(furan-2-yl)propanoic acid CAS No. 127682-08-0

(S)-2-Amino-3-(furan-2-yl)propanoic acid

Cat. No. B1147459
M. Wt: 155.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of racemic 2-amino-3-(furan-2-yl)propanoic acids, including the (S)-enantiomer, involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of iron dust as a catalyst. This method yields the desired compounds with high efficiency, avoiding unfavorable reactions such as hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004). Additionally, N-formylation of the prepared amino acids can be achieved using a mixture of formic acid and acetic anhydride, resulting in formylamino derivatives (Kitagawa, Khandmaa, Fukumoto, & Asada, 2005).

Molecular Structure Analysis

The molecular structure of (S)-2-amino-3-(furan-2-yl)propanoic acid has been detailed through crystallographic studies, revealing that the furan ring contributes significantly to the compound's overall conformation and reactivity. This structural insight is crucial for understanding its chemical behavior and potential interactions in various chemical contexts (Li, Liang, & Tai, 2009).

Scientific Research Applications

  • Synthesis and Yield Optimization : Kitagawa et al. (2004, 2005) focused on synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, predominantly with a furan or thiophene nucleus. They achieved yields of 48-94% using a reduction process involving zinc dust and formic acid. This method avoided unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004), (Kitagawa, Khandmaa, Fukumoto, & Asada, 2005).

  • Cytotoxicity and Cellular Absorption : Zeng et al. (2019) studied the cytotoxicity of compounds derived from the reaction of glycine and 5-hydroxymethylfurfural (HMF) in Caco-2 cells. They found that these compounds showed lower cytotoxicity than HMF, indicating potential for reduced cellular toxicity (Zeng, Zhang, Zheng, Zhou, Wang, Huang, Hu, & Ou, 2019).

  • Antimicrobial Activity : Kalyaev et al. (2022) synthesized derivatives of 3-Aryl-3-(Furan-2-yl)Propanoic Acid and tested their antimicrobial activity. They found good activity against Candida albicans and moderate activity against Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents (Kalyaev, Ryabukhin, Borisova, Ivanov, Boyarskaya, Borovkova, Nikiforova, Salmova, Ul'yanovskii, Kosyakov, & Vasilyev, 2022).

  • Root Growth-Inhibitory Activity : A study by Kitagawa and Asada (2005) explored the root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides. This research suggests potential applications in agriculture, particularly in controlling root growth of certain plants (Kitagawa & Asada, 2005).

  • Anti-Corrosion and Eco-Friendly Inhibitors : Research by He et al. (2021) and Yadav, Sarkar, & Purkait (2015) explored the use of compounds containing (S)-2-Amino-3-(furan-2-yl)propanoic acid derivatives as eco-friendly corrosion inhibitors. These studies highlight the potential application in reducing metal corrosion, particularly in acidic environments (He, Yu, Xu, Li, Chen, An, Yang, & Li, 2021), (Yadav, Sarkar, & Purkait, 2015).

properties

IUPAC Name

(2S)-2-amino-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQHZDTHUUJQJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925938
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(furan-2-yl)propanoic acid

CAS RN

127682-08-0
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
HT Kuo, KS Lin, Z Zhang, C Zhang, H Merkens… - Theranostics, 2022 - ncbi.nlm.nih.gov
The aim of this study was to investigate the effect of replacing Glu in the Lys-urea-Glu PSMA-targeting pharmacophore of [68 Ga] Ga-HTK03041 with a close analog on the uptake of …
Number of citations: 10 www.ncbi.nlm.nih.gov
HT Kuo, Z Zhang, C Zhang, H Merkens, R Tan… - Theranostics, 2023 - ncbi.nlm.nih.gov
High kidney and salivary gland uptake is a common feature of prostate-specific membrane antigen (PSMA)-targeted radioligands derived from the lysine-urea-glutamic acid (Lys-urea-…
Number of citations: 4 www.ncbi.nlm.nih.gov

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